molecular formula C28H10BF20LiO B3424814 Lithium tetrakis(pentafluorophenyl)borate ethyl etherate CAS No. 371162-53-7

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Cat. No.: B3424814
CAS No.: 371162-53-7
M. Wt: 760.1 g/mol
InChI Key: KPLZKJQZPFREPG-UHFFFAOYSA-N
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Description

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a lithium salt of the weakly coordinating anion (B(C6F5)4)− . It is commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry .


Synthesis Analysis

The salt was first produced in studies on tris(pentafluorophenyl)boron, a well-known Lewis acidic compound. Combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron gives the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates the etherate as a white solid .


Molecular Structure Analysis

The anion is tetrahedral with B-C bond lengths of approximately 1.65 Angstroms. The salt has only been obtained as the etherate, and the crystallography confirms that four ether (OEt2) molecules are bound to the lithium cation, with Li-O bond lengths of approximately 1.95 Å .


Chemical Reactions Analysis

This compound can be used as a coordinating counter anion in electrochemical reactions along with transition metal catalysts to enhance their acidity or solubility .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C24BF20Li · 2.5C4H10O, and its molecular weight is 871.28 . It has a melting point of 117-122 °C .

Scientific Research Applications

Catalysis in Friedel-Crafts Reactions

Lithium tetrakis(pentafluorophenyl)borate [LiB(C6F5)4] has been found to effectively catalyze Friedel–Crafts benzylation reactions. This neutral salt, when used with magnesium oxide, efficiently catalyzes reactions of aromatic compounds with benzyl chloride or mesylate and their derivatives, demonstrating its utility in organic synthesis (Mukaiyama et al., 2000).

Formation of Stable Salts in Various Solvents

Lithium tetrakis(pentafluorophenyl)borate forms stable salts in a range of solvents, from polar to nonpolar. Its stability across different solvents and its ability to crystallize with various molecules, such as ether and toluene, underscores its versatility in chemical synthesis and applications (Kuprat et al., 2010).

Benzylation of Alcoholic Hydroxyl Groups

This compound is also useful in the benzylation of alcohols with benzyl mesylate, especially in the presence of lithium triflate and magnesium oxide. It can effectively benzylate alcohols that possess alkali-labile substituents like halogen, ester, and ketone, showcasing its role in organic transformations (Nakano et al., 2000).

Physical and Chemical Properties

Lithium tetrakis(pentafluorophenyl)borate is known for its physical characteristics like melting point and solubility in various solvents. It's also commercially available as a diethyl ether complex. Such details are crucial for its handling and storage in laboratory settings (Tanaka & Fukase, 2007).

Use in Lithium Battery Electrolytes

Novel boronate compounds synthesized from lithium tetrakis(pentafluorophenyl)borate have shown significant enhancement in lithium battery electrolytes' conductivity. These findings illustrate its potential in improving the performance of lithium batteries (Lee et al., 2002).

Mechanism of Action

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is primarily used to prepare cationic transition metal complexes .

Safety and Hazards

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It will deflagrate on melting (ca 265 C) giving thick black smoke, even under nitrogen .

Future Directions

Due to its weakly coordinating abilities, lithium tetrakis(pentafluorophenyl)borate ethyl etherate makes it commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry . It has the advantage of operating on a one-to-one stoichiometric basis with Group IV transition metal polyolefin catalysts, unlike methylaluminoxane (MAO) which may be used in large excess .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be achieved through a two-step process. The first step involves the synthesis of Lithium tetrakis(pentafluorophenyl)borate, which is then reacted with ethyl ether to form the final product.", "Starting Materials": [ "Pentafluorobenzene", "Lithium metal", "Boron trifluoride etherate", "Ethyl ether" ], "Reaction": [ "Step 1: Synthesis of Lithium tetrakis(pentafluorophenyl)borate", "1.1. In a dry and inert atmosphere, add pentafluorobenzene to a reaction vessel.", "1.2. Add lithium metal to the reaction vessel and stir the mixture at room temperature until the lithium is completely dissolved.", "1.3. Add boron trifluoride etherate to the reaction vessel and stir the mixture for several hours at room temperature.", "1.4. Filter the resulting mixture to obtain Lithium tetrakis(pentafluorophenyl)borate as a white solid.", "Step 2: Formation of Lithium tetrakis(pentafluorophenyl)borate ethyl etherate", "2.1. Dissolve Lithium tetrakis(pentafluorophenyl)borate in dry ethyl ether under an inert atmosphere.", "2.2. Stir the mixture at room temperature for several hours.", "2.3. Filter the resulting mixture to obtain Lithium tetrakis(pentafluorophenyl)borate ethyl etherate as a white solid." ] }

CAS No.

371162-53-7

Molecular Formula

C28H10BF20LiO

Molecular Weight

760.1 g/mol

IUPAC Name

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

InChI

InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1

InChI Key

KPLZKJQZPFREPG-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
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